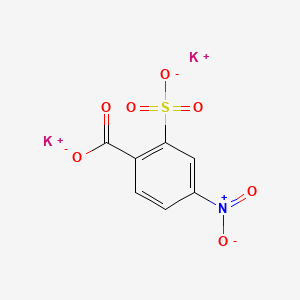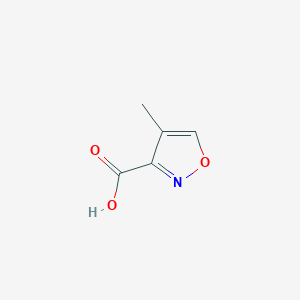
2-Piperazinamine
Overview
Description
2-Piperazinamine, also known as 1-Aminopiperazine, is an organic compound with the molecular formula C4H11N3. It is a derivative of piperazine, a heterocyclic amine with a six-membered ring containing two nitrogen atoms at opposite positions. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Piperazinamine can be synthesized through several methods. One common approach involves the reaction of piperazine with ammonia under high pressure and temperature. Another method includes the reduction of 2-nitropiperazine using hydrogen in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods: In industrial settings, this compound is typically produced via the catalytic hydrogenation of 2-nitropiperazine. This process involves the use of a hydrogenation reactor where 2-nitropiperazine is exposed to hydrogen gas in the presence of a palladium catalyst. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion to this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Piperazinamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form piperazine-2,3-dione.
Reduction: It can be reduced to form 2-methylpiperazine.
Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated piperazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Alkyl halides such as methyl iodide or ethyl bromide are used under basic conditions.
Major Products:
Oxidation: Piperazine-2,3-dione.
Reduction: 2-Methylpiperazine.
Substitution: N-alkylated piperazines such as N-methylpiperazine or N-ethylpiperazine.
Scientific Research Applications
2-Piperazinamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists.
Medicine: It is utilized in the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: It is employed in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Piperazinamine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in medicinal chemistry, it acts as a ligand that binds to receptor sites, modulating their activity. The compound’s effects are mediated through pathways involving neurotransmitter receptors, enzyme inhibition, and signal transduction mechanisms.
Comparison with Similar Compounds
Piperazine: A parent compound with similar structural features but lacks the amino group at the second position.
1-Methylpiperazine: Similar structure with a methyl group instead of an amino group.
2-Methylpiperazine: Similar structure with a methyl group at the second position instead of an amino group.
Uniqueness: 2-Piperazinamine is unique due to the presence of the amino group at the second position, which imparts distinct chemical reactivity and biological activity. This functional group allows for a broader range of chemical modifications and interactions with biological targets, making it a valuable compound in various applications.
Properties
IUPAC Name |
piperazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3/c5-4-3-6-1-2-7-4/h4,6-7H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIGUVWXDJBPEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602198 | |
| Record name | Piperazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
471925-18-5 | |
| Record name | Piperazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















